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Introduction

(S)-THK5351, a derivative of the arylquinoline class, was initially developed as a promising
radioligand for the in vivo imaging of tau pathology in neurodegenerative diseases such as
Alzheimer's disease (AD) using Positron Emission Tomography (PET). Its utility in competition
binding studies is significant for characterizing the binding properties of novel tau imaging
agents and understanding its own binding profile. However, a critical aspect of (S)-THK5351's
binding characteristics is its notable affinity for monoamine oxidase B (MAO-B), an enzyme
involved in neurotransmitter metabolism and upregulated in reactive astrogliosis. This off-target
binding has been a major focus of competition binding studies, aiming to differentiate between
tau-specific and MAO-B-related signals.

These application notes provide a detailed overview of the use of the (S)-enantiomer of
THK5351 in competition binding assays, including its binding affinities, protocols for in vitro
experiments, and the logical framework for interpreting results, particularly in the context of its
dual binding to tau aggregates and MAO-B. It is important to note that the literature
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predominantly refers to THK5351 as the S-enantiomer, which was designed to have more
favorable kinetics than its racemic precursor.

Data Presentation

Table 1: Binding Affinities (Kd) of (S)-THK5351 to Tau
and MAO-B

Brain Bmax
Ligand Target Region/Pre Kd (nM) (pmolig Reference
paration tissue)

Alzheimer's
Disease
Hippocampal 2.9 368.3 [1]

Homogenate

[*8F]THK- Tau
5351 Aggregates

S

Alzheimer's
Disease

[BH]THK-5351  Tau (Site 1) Brain 5.6 76 [2][3]
Homogenate

S

Alzheimer's
Disease

[FH]THK-5351  Tau (Site 2) Brain 1 40 [2][3]
Homogenate

S

Recombinant
MAO-B MAO-B 37+1.8 49 +6.3 [4]

Microsomes

[*F]THK-
5351

Table 2: Inhibition Constants (Ki) of (S)-THK5351 and
Competitors in Competition Binding Assays
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Radioligand Competitor Brain Region Ki (nM) Reference

Unlabeled )
[BH]THK-5351 ] Hippocampus 0.0001 [2][3]
THK5351 (Site 1)

Unlabeled

3H]THK-5351 Hippocampus 16 2][3

PH THK5351 (Site 2) PP P 23]
Unlabeled )

[BH]THK-5351 ) Hippocampus 0.0003 [2][3]
THK5117 (Site 1)

[FBH]THK-5351 Unlabeled Hi 20 [2][3]

- ippocampus

THK5117 (Site 2) PP P
Unlabeled T807

[FBH]THK-5351 (AV-1451) (Site Hippocampus 0.0002 [2][3]
1)
Unlabeled T807

[BH]THK-5351 (AV-1451) (Site Hippocampus 78 [2][3]
2)

Table 3: In Vivo Blocking of [*8F]THK-5351 Signal by
MAO-B Inhibitors
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MAO-B % Reduction

o Condition Brain Region . Reference
Inhibitor in SUV
Selegiline (10mg )
1 hour post-dose  Basal Ganglia ~50% [5]
oral dose)
Selegiline (10mg
1 hour post-dose  Cortex ~36% [5]
oral dose)
Selegiline (5mg
twice daily for 5 Post-treatment Basal Ganglia ~85% [5]
days)
Selegiline (5mg
twice daily for 5 Post-treatment Cortical Regions 60-75% [5]
days)
Rasagiline (1mg Post-treatment )
) ) Regional SUV 69-89% [6]
daily for 10 days) (PSP patients)
- Post-treatment
Rasagiline (1mg N )
(Cognitively Regional SUV 53-81% [6]

daily for 10 days
Y s) Unimpaired)

Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay using
Brain Homogenates

This protocol is designed to determine the inhibition constant (Ki) of a test compound against
the binding of radiolabeled (S)-THK5351 to tau aggregates in human brain tissue
homogenates.

Materials:
e Radiolabeled [*H]THK-5351 or [*®F]THK-5351
e Unlabeled (S)-THK5351 (for self-competition)

e Test compounds (unlabeled)
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e Postmortem human brain tissue homogenates from Alzheimer's disease patients (e.qg.,
hippocampus or temporal cortex) and healthy controls.

» Binding buffer (e.g., Phosphate-Buffered Saline with 0.1% Bovine Serum Albumin)
o Glass fiber filters (e.g., Whatman GF/B)

« Scintillation cocktall

 Scintillation counter

e Filtration manifold

Procedure:

» Tissue Preparation: Homogenize frozen brain tissue in ice-cold binding buffer. Centrifuge the
homogenate at low speed to remove large debris. The supernatant containing the membrane
fraction is used for the assay. Determine the protein concentration of the homogenate using
a standard protein assay (e.g., BCA assay).

e Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

o

Binding buffer

[¢]

A fixed concentration of radiolabeled (S)-THK5351 (typically at or below its Kd for tau, e.g.,
1.5 nM of [3H]THK-5351).[3]

[¢]

Increasing concentrations of the unlabeled test compound (or unlabeled (S)-THK5351 for
self-competition) spanning a wide range (e.g., 107* M to 10> M).[3]

[¢]

Brain homogenate (final protein concentration of ~0.5 mg/mL).

 Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2
hours) to reach equilibrium.[7]

« Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber
filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to
remove unbound radioligand.
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o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Data Analysis:
o Total Binding: Radioactivity measured in the absence of any competitor.

o Non-specific Binding (NSB): Radioactivity measured in the presence of a high
concentration of an unlabeled competitor that saturates the specific binding sites (e.g., 1
MM of unlabeled P12620 when using [2H]PI12620, a similar principle applies for THK5351).

[7]
o Specific Binding: Total Binding - Non-specific Binding.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration.

o Fit the data using a non-linear regression model (e.g., one-site or two-site competition
model) to determine the 1Cso value (the concentration of the competitor that inhibits 50% of
the specific binding).

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Protocol 2: In Vitro Autoradiography Competition Assay

This protocol allows for the visualization and quantification of the displacement of radiolabeled
(S)-THK5351 from specific brain regions on tissue sections by a competitor. This is particularly
useful for assessing off-target binding to structures like the basal ganglia, which are rich in
MAO-B.

Materials:
e Radiolabeled [3H]THK-5351 or [*8F]THK-5351

o Unlabeled test compounds (e.g., unlabeled (S)-THK5351, MAO-B inhibitors like selegiline or
deprenyl).[2][3]
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Frozen human brain sections (10-20 um thick) from Alzheimer's disease patients and
controls, mounted on microscope slides.

Incubation buffer (e.g., PBS with 0.1% BSA).

Washing buffers.

Phosphor imaging plates or autoradiography film.

Imaging system (e.g., phosphor imager or film developer).

Image analysis software.

Procedure:

Pre-incubation: Pre-incubate the brain sections in incubation buffer to rehydrate the tissue
and remove endogenous ligands.

Incubation: Incubate the sections with a fixed concentration of radiolabeled (S)-THK5351 in
the absence (for total binding) or presence of increasing concentrations of the unlabeled
competitor. To determine non-specific binding, incubate a set of sections with the radioligand
and a high concentration of an unlabeled competitor.

Washing: After incubation, wash the sections in ice-cold buffer to remove unbound
radioligand. The washing time and temperature are critical for minimizing dissociation of the
specifically bound ligand.

Drying: Dry the sections quickly, for example, under a stream of cool air.

Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for
an appropriate duration depending on the radioisotope and its concentration.

Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal
intensity in different brain regions of interest (e.g., temporal cortex, hippocampus, basal
ganglia) using image analysis software.

Data Interpretation: Compare the signal intensity in the presence of the competitor to the
total binding. A reduction in signal indicates competition for the binding sites. The regional
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pattern of displacement can reveal the nature of the binding (e.g., displacement by an MAO-
B inhibitor in the basal ganglia points to MAO-B binding).[8]
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Caption: Workflow for a competition binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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